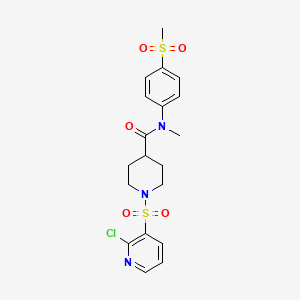

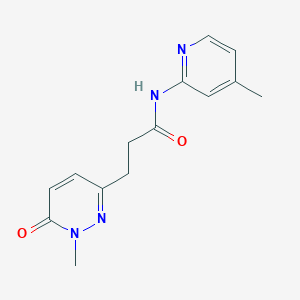

1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide" have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant potency against a range of bacterial and fungal pathogens, highlighting their potential use in developing new antimicrobial agents. For instance, derivatives of piperidine have shown effectiveness against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani, indicating the importance of such compounds in agricultural research and plant protection (Vinaya et al., 2009).

Synthesis of Novel Compounds

Research efforts have focused on synthesizing novel compounds with potential therapeutic applications. This includes the development of new synthetic routes and methodologies to create compounds with improved efficacy and selectivity for specific biological targets. For example, studies on the synthesis of piperidine derivatives through nucleophile-promoted alkyne-iminium ion cyclizations demonstrate the versatility and potential of these compounds in medicinal chemistry and drug development (Arnold et al., 2003).

Exploration of Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of these compounds provide valuable insights into their mechanism of action and potential therapeutic applications. By understanding how different substitutions and structural modifications affect biological activity, researchers can design more effective and selective agents for various diseases. For instance, the synthesis and biological evaluation of sulfonyl hydrazones with piperidine derivatives have revealed their antioxidant and anticholinesterase activities, suggesting their potential in treating neurodegenerative disorders (Karaman et al., 2016).

Advanced Materials Development

Related compounds have also found applications in the development of advanced materials, such as polymers with specific functional properties. The synthesis of polyamides and poly(amide-imide)s from related chemical precursors demonstrates the role of these compounds in creating materials with desirable thermal and mechanical properties for various industrial applications (Saxena et al., 2003).

properties

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-22(15-5-7-16(8-6-15)29(2,25)26)19(24)14-9-12-23(13-10-14)30(27,28)17-4-3-11-21-18(17)20/h3-8,11,14H,9-10,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOVLEYJECAVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)